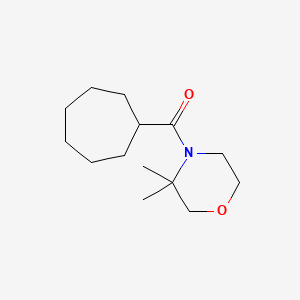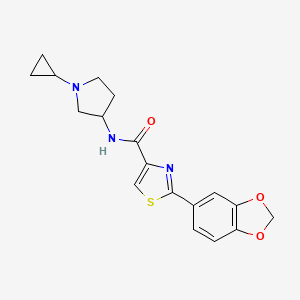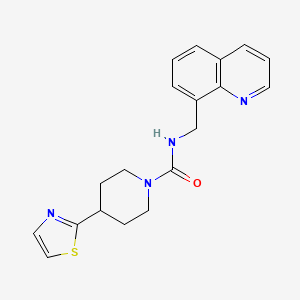![molecular formula C17H18N6O2S B6751684 3-[5-methyl-4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B6751684.png)
3-[5-methyl-4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]pyrazol-1-yl]-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-methyl-4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]pyrazol-1-yl]-1H-pyridazin-6-one is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-methyl-4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]pyrazol-1-yl]-1H-pyridazin-6-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions involving sulfur and nitrogen sources.
Piperidine Derivative Synthesis: The piperidine ring is synthesized by reacting 1,3-dicarbonyl compounds with ammonia or primary amines under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is typically synthesized via the reaction of hydrazines with 1,3-diketones or β-keto esters.
Coupling Reactions: The final compound is assembled through coupling reactions, often using reagents like carbodiimides to facilitate the formation of amide bonds between the different ring systems.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and heterocyclic rings make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structural similarity to known bioactive molecules suggests potential for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-methyl-4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]pyrazol-1-yl]-1H-pyridazin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole itself or its derivatives, which are known for their biological activities.
Piperidine Derivatives: Similar compounds include piperidine-based drugs like risperidone.
Pyrazole Derivatives: Pyrazole derivatives such as celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
What sets 3-[5-methyl-4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]pyrazol-1-yl]-1H-pyridazin-6-one apart is its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical reactivity. This structural complexity can lead to interactions with a broader range of biological targets, enhancing its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[5-methyl-4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]pyrazol-1-yl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-13(10-19-23(11)14-2-3-15(24)21-20-14)17(25)22-7-4-12(5-8-22)16-18-6-9-26-16/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWIJHVUJEQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)N3CCC(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6751605.png)
![N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B6751606.png)
![3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6751609.png)
![3-[3,5-Dimethyl-1-[3-(3-methylpyrrolidin-1-yl)-3-oxopropyl]pyrazol-4-yl]-1-(3-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B6751621.png)

![N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide](/img/structure/B6751634.png)
![Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6751639.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-1-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B6751644.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B6751652.png)
![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B6751661.png)

![1-(2-tert-butylpyrimidin-5-yl)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]urea](/img/structure/B6751709.png)

![N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B6751719.png)
